molecular formula C15H20N4O3 B048557 4-Desmethoxy-4-ethoxy trimethoprim CAS No. 78025-68-0

4-Desmethoxy-4-ethoxy trimethoprim

Cat. No.: B048557
CAS No.: 78025-68-0
M. Wt: 304.34 g/mol
InChI Key: XWUQANDETYXOIU-UHFFFAOYSA-N
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Description

4-Desmethoxy-4-ethoxy trimethoprim, also known as this compound, is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inhibiting Bacterial Enzymes : 4-Desmethoxy-4-ethoxy trimethoprim is a potent inhibitor of Escherichia coli dihydrofolate reductase, an enzyme critical for bacterial growth and survival (Roth et al., 1981).

  • Enhanced Efficacy Against Infections : Analogues of this compound exhibit enhanced in vivo efficacy against several experimental infections and have favorable pharmacokinetic properties (Then et al., 1982).

  • Treatment of Bacterial Meningitis : Trimethoprim, in combination with sulfamethoxazole, shows excellent microbiologic activity against pathogens that produce meningitis. This combination may be beneficial in treating gram-negative bacillary meningitis and some types of gram-positive meningitis (Levitz & Quintiliani, 1984).

  • Combating Antibiotic Resistance : A trimethoprim derivative (4'-DTMP) can impede the evolution of antibiotic resistance in E. coli populations, preventing the emergence of trimethoprim-resistant bacteria (Manna et al., 2021).

  • Desensitization Protocols for Allergic Patients : Desensitization to trimethoprim-sulfamethoxazole is a method used to allow patients with allergies or adverse reactions to receive the drug safely. This approach is particularly relevant for patients with AIDS and other immunocompromised conditions (Gluckstein & Ruskin, 1995; Absar et al., 1994).

  • Treatment of Respiratory and Urinary Tract Infections : Trimethoprim-sulfamethoxazole, a combination that includes trimethoprim, is clinically used for treating infections due to various bacteria, especially in urinary and respiratory tract infections (Patel & Welling, 1980).

  • Synergy with Sulfamethoxazole : The combination of trimethoprim and sulfamethoxazole demonstrates synergy, driven by mutual potentiation, effectively inhibiting bacterial tetrahydrofolate biosynthesis (Minato et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Desmethoxy-4-ethoxy trimethoprim, also known as 4-O-Desmethyl 4-O-Ethyl Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .

Mode of Action

This compound inhibits DHFR, thereby blocking the reduction of dihydrofolate to tetrahydrofolate . This inhibition prevents the synthesis of bacterial DNA, leading to the cessation of bacterial growth .

Biochemical Pathways

By inhibiting DHFR, this compound disrupts the folate pathway, which is critical for the synthesis of nucleic acids and proteins in bacteria . This disruption affects downstream processes, including DNA replication, transcription, and translation, ultimately leading to bacterial death .

Pharmacokinetics

Trimethoprim is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver (primarily by CYP3A4), and excreted in the urine .

Result of Action

The inhibition of DHFR by this compound results in the cessation of bacterial growth and ultimately bacterial death . This is due to the disruption of critical cellular processes such as DNA replication, transcription, and translation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug-drug interactions, potentially affecting the efficacy and stability of the compound . Additionally, the compound’s action can be influenced by the bacterial resistance, which can be either intrinsic or acquired

Safety and Hazards

While specific safety and hazard information for 4-Desmethoxy-4-ethoxy trimethoprim is not available, trimethoprim, a related compound, is known to be harmful if swallowed and can cause skin irritation .

Properties

IUPAC Name

5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUQANDETYXOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877863
Record name 4-O-Desmethyl 4-O-Ethyl Trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78025-68-0
Record name 4-Desmethoxy-4-ethoxy trimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078025680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Desmethyl 4-O-Ethyl Trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESMETHOXY-4-ETHOXY TRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X0GX73RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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